molecular formula C22H19N3O4 B2376271 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide CAS No. 1203064-54-3

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide

Cat. No.: B2376271
CAS No.: 1203064-54-3
M. Wt: 389.411
InChI Key: FUZCFZHPDAZNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a urea linkage, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide typically involves multiple steps. One common approach is the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with an appropriate amine to form an intermediate, which is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as acetone, ethyl acetate, and ethanol, and may require catalysts like palladium for certain coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea linkage or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethyl acetate, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-14-6-2-3-7-16(14)21(26)24-17-8-4-5-9-18(17)25-22(27)23-15-10-11-19-20(12-15)29-13-28-19/h2-12H,13H2,1H3,(H,24,26)(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZCFZHPDAZNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.